Helicteric acid

Descripción

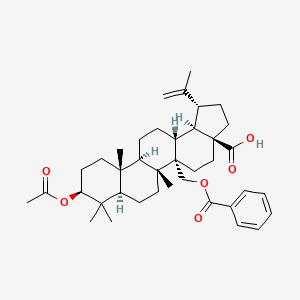

Helicteric acid is a lupane-type pentacyclic triterpenoid predominantly isolated from Helicteres angustifolia, a medicinal shrub native to Southern China . Structurally, it is characterized by a 3β-acetoxy and 27-benzoyloxy substitution on the lupane skeleton (3β-acetoxy-27-benzoyloxylup-20(29)-en-28-oic acid) . This compound is biosynthesized via the mevalonate pathway, with farnesyl pyrophosphate (FPP) as a key intermediate . Helicteric acid is notable for its acylated modifications, a hallmark of Helicteres species, which are rare in other plant-derived triterpenoids . Pharmacologically, it exhibits anti-cancer, anti-inflammatory, and anti-viral properties, particularly through suppression of NF-κB and STAT3 signaling pathways in colorectal cancer cells .

Propiedades

Fórmula molecular |

C39H54O6 |

|---|---|

Peso molecular |

618.8 g/mol |

Nombre IUPAC |

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1 |

Clave InChI |

SOJNOTYSDQQXKS-LJVLTGEUSA-N |

SMILES isomérico |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to helicteric acid. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .

Industrial Production Methods: Currently, helicteric acid is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of helicteric acid and other acylated triterpenoids .

Análisis De Reacciones Químicas

Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving helicteric acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products: The major products formed from the reactions of helicteric acid include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, helicteric acid is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .

Mecanismo De Acción

The mechanism of action of helicteric acid involves multiple molecular targets and pathways. It exerts its effects through a combination of antioxidant properties, calcium channel blocking action, pro-cholinergic effects, GABAergic modulation, and inhibition of neuronal oxidative stress . These mechanisms contribute to its anti-inflammatory, anti-viral, and anti-tumor activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Helicteric acid shares structural and functional similarities with other triterpenoids, both within and outside the Helicteres genus. Below is a comparative analysis:

Table 2: Pharmacological Activities

Key Differences

Acylation and Bioactivity: Helicteric acid and helicterilic acid are distinguished by their acyl groups, which enhance lipophilicity and target specificity compared to non-acylated triterpenoids like betulinic and oleanolic acids . For example, helicteric acid’s 27-benzoyloxy group may improve membrane permeability, contributing to its lower IC₅₀ in HT-29 cells compared to oleanolic acid .

Biosynthetic Uniqueness : The acyltransferases responsible for helicteric acid’s modifications are unique to Helicteres, making large-scale production reliant on genetic engineering rather than traditional plant extraction .

Q & A

Q. What are the standard methods for isolating Helicteric acid from natural sources, and how can purity be validated?

Helicteric acid is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, IR) and chromatographic analysis (HPLC-MS) to confirm structural integrity and absence of contaminants. For reproducibility, experimental protocols must detail solvent ratios, temperature, and pressure conditions, as outlined in guidelines for reporting natural product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Helicteric acid?

Key techniques include:

- NMR (¹H, ¹³C, DEPT) for structural elucidation.

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.

- HPLC with UV/Vis detection for purity assessment.

- X-ray crystallography (if crystalline forms are obtained). New compounds require elemental analysis and comparison with literature data for known analogs .

Q. How should researchers design in vitro assays to evaluate Helicteric acid’s bioactivity?

Use cell lines (e.g., HT-29 colorectal cancer cells ) with standardized protocols:

- Dose-response curves (0.1–100 µM range).

- Controls (vehicle and positive inhibitors).

- Assays for apoptosis (Annexin V staining) and proliferation (MTT assay). Ensure replication (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) to minimize variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for Helicteric acid’s anticancer effects?

Contradictions may arise from differences in cell culture conditions, assay protocols, or compound stability. Solutions include:

Q. How can molecular docking studies be optimized to predict Helicteric acid’s interaction with NF-κB and STAT3 pathways?

- Use high-resolution protein structures (PDB ID: e.g., 1NFK for NF-κB).

- Apply flexible docking algorithms (e.g., AutoDock Vina) with solvent effects.

- Validate predictions with mutagenesis assays or SPR binding kinetics. Cross-reference results with transcriptomic data (e.g., RNA-seq of treated cells) .

Q. What methodologies address low yield in Helicteric acid synthesis, and how can scalability be improved?

- Route optimization : Evaluate catalysts (e.g., Lewis acids) or microwave-assisted synthesis.

- Byproduct analysis : Use GC-MS to identify side reactions.

- Semi-synthesis : Start with abundant precursors (e.g., oleanolic acid) for functionalization. Document all steps for reproducibility, including failed attempts .

Q. How should researchers design a systematic review to assess Helicteric acid’s therapeutic potential across preclinical studies?

- Search strategy : Use Boolean operators in PubMed, Web of Science, and EMBASE to capture terms like “Helicteric acid AND (anticancer OR apoptosis)”.

- Inclusion criteria : Prioritize studies with dose-response data and mechanistic insights.

- Risk of bias : Assess blinding, randomization, and statistical power.

- Meta-regression : Explore covariates (e.g., cell type, exposure time) influencing effect sizes .

Data Contradiction and Validation

Q. What steps ensure reproducibility when replicating Helicteric acid’s reported suppression of STAT3 phosphorylation?

- Detailed protocols : Specify antibody clones (e.g., Cell Signaling #9131), dilution ratios, and imaging settings.

- Positive controls : Use IL-6-stimulated cells to confirm pathway activation.

- Data transparency : Share raw Western blot images and densitometry calculations as supplementary files .

Q. How can researchers differentiate Helicteric acid’s direct target effects from off-pathway cytotoxicity?

- CRISPR screens : Knockdown putative targets (e.g., STAT3) to test resistance.

- Proteomics : Identify binding partners via pull-down assays with biotinylated Helicteric acid.

- Metabolomics : Track changes in pathway intermediates (e.g., ATP levels) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.